molecular formula C22H27N3O4S B11138585 Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate

Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate

Cat. No.: B11138585
M. Wt: 429.5 g/mol
InChI Key: AXMNZUNSBZUWMT-UHFFFAOYSA-N
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Description

Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with ethylcarbamoyl and carbamate groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol derivatives and appropriate electrophiles.

    Introduction of the Ethylcarbamoyl Group: This step often involves the reaction of the benzothiophene intermediate with ethyl isocyanate under controlled conditions.

    Attachment of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates or amides.

Scientific Research Applications

Chemistry

In chemistry, ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the benzothiophene core suggests possible interactions with biological targets, which could be explored in drug discovery and development.

Medicine

In medicine, the compound could be studied for its pharmacological properties. The combination of functional groups may impart unique biological activities, making it a candidate for therapeutic applications.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate would depend on its specific interactions with molecular targets. The benzothiophene core may interact with enzymes or receptors, while the carbamate and ethylcarbamoyl groups could modulate these interactions. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate
  • Ethyl (1-{[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate

Uniqueness

Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate is unique due to its specific combination of functional groups. The ethylcarbamoyl and carbamate groups, along with the benzothiophene core, provide a distinct chemical profile that may result in unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl N-[1-[[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxo-2-phenylethyl]carbamate

InChI

InChI=1S/C22H27N3O4S/c1-3-23-20(27)17-15-12-8-9-13-16(15)30-21(17)24-19(25-22(28)29-4-2)18(26)14-10-6-5-7-11-14/h5-7,10-11,19,24H,3-4,8-9,12-13H2,1-2H3,(H,23,27)(H,25,28)

InChI Key

AXMNZUNSBZUWMT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(C(=O)C3=CC=CC=C3)NC(=O)OCC

Origin of Product

United States

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